molecular formula C15H16BrN3O3 B12624348 (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid

(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid

Cat. No.: B12624348
M. Wt: 366.21 g/mol
InChI Key: HWXZZRRUZCGHGC-UHFFFAOYSA-N
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Description

(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is a complex organic compound that features a brominated indole moiety and a piperazine ring with a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid typically involves multiple steps. One common approach starts with the bromination of indole to obtain 6-bromoindole. This intermediate is then subjected to a series of reactions to introduce the piperazine ring and the formyl group. The final step involves the acylation of the piperazine derivative with acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: The major product would be this compound.

    Reduction: The major product would be (6-bromo-1H-indol-3-yl)(4-hydroxymethylpiperazin-1-yl)acetic acid.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted indole derivatives.

Scientific Research Applications

(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of brominated indole derivatives on biological systems.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole moiety may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    6-bromoindole: A simpler compound that lacks the piperazine and formyl groups.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    (4-formylpiperazin-1-yl)acetic acid: A compound that lacks the brominated indole moiety.

Uniqueness

(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is unique due to the combination of its brominated indole and piperazine moieties

Properties

Molecular Formula

C15H16BrN3O3

Molecular Weight

366.21 g/mol

IUPAC Name

2-(6-bromo-1H-indol-3-yl)-2-(4-formylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C15H16BrN3O3/c16-10-1-2-11-12(8-17-13(11)7-10)14(15(21)22)19-5-3-18(9-20)4-6-19/h1-2,7-9,14,17H,3-6H2,(H,21,22)

InChI Key

HWXZZRRUZCGHGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C(C2=CNC3=C2C=CC(=C3)Br)C(=O)O

Origin of Product

United States

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